molecular formula C7H16N2OS B12048248 1-[2-(Methylsulfinyl)ethyl]piperazine

1-[2-(Methylsulfinyl)ethyl]piperazine

Cat. No.: B12048248
M. Wt: 176.28 g/mol
InChI Key: MFYAUHMFEPQTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Methylsulfinyl)ethyl]piperazine is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This piperazine derivative is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Piperazine-based compounds are of significant interest in medicinal chemistry and pharmacology . They are frequently utilized as key building blocks in organic synthesis and drug discovery due to their favorable physicochemical properties and ability to contribute to molecular interactions with biological targets . Substituted piperazines are commonly found in a variety of bioactive molecules and are used in the development of compounds for investigating neurological targets . Researchers employ this family of compounds in areas such as the synthesis of potential dopamine transporter inhibitors . The methylsulfinylethyl chain in this particular derivative may influence its solubility and conformational properties, which can be critical for specific research applications. Proper storage is recommended to maintain the integrity of the product, typically in a cool, dry, and dark place . This product is strictly for research use and is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2OS

Molecular Weight

176.28 g/mol

IUPAC Name

1-(2-methylsulfinylethyl)piperazine

InChI

InChI=1S/C7H16N2OS/c1-11(10)7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3

InChI Key

MFYAUHMFEPQTJO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1CCNCC1

Origin of Product

United States

Contextualization Within Piperazine Chemistry Research

The piperazine (B1678402) moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone of medicinal chemistry and drug discovery. researchgate.netnih.gov It is considered a "privileged scaffold" because its structure is frequently found in small-molecule pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov In fact, along with pyridine (B92270) and piperidine (B6355638), piperazine ranks among the top three most utilized N-heterocycles in approved drugs. nih.gov

The significance of the piperazine ring stems from its unique structural and physicochemical properties. The two nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as donors, which can tune the molecule's interactions with biological targets and increase water solubility and oral bioavailability. nih.govmdpi.commdpi.com This versatility allows medicinal chemists to modify the piperazine core to optimize a drug candidate's potency, selectivity, and pharmacokinetic profile. researchgate.netmdpi.com

Historically, the structural diversity of piperazine-containing drugs has been largely limited to substitutions at the two nitrogen atoms. mdpi.com However, recent advances in synthetic organic chemistry have increasingly focused on the C–H functionalization of the piperazine ring's carbon atoms. nih.govnih.govmdpi.com Methodologies involving transition-metal catalysis and photoredox catalysis are expanding the possibilities for creating more complex and diverse piperazine derivatives, moving beyond simple N-alkylation or N-arylation. nih.govnih.gov The compound 1-[2-(Methylsulfinyl)ethyl]piperazine is a classic example of N-substitution, where a functionalized ethyl group is attached to one of the nitrogen atoms.

Significance of Sulfur Containing Organic Compounds in Chemical Science

The presence of a methylsulfinyl group (a sulfoxide) in 1-[2-(Methylsulfinyl)ethyl]piperazine introduces another layer of chemical significance. A sulfoxide (B87167) is an organosulfur compound featuring a sulfinyl (>SO) functional group attached to two carbon atoms. wikipedia.org This functional group is polar and the sulfur center is pyramidal. wikipedia.org A key feature of sulfoxides is that the sulfur atom can be a stereocenter, meaning sulfoxides can exist as enantiomers, which is of particular importance in asymmetric synthesis where they can be used as chiral auxiliaries. fiveable.me

Sulfoxides are versatile intermediates in organic synthesis. fiveable.me They are typically prepared by the oxidation of their corresponding sulfides. wikipedia.orgnumberanalytics.com For instance, the precursor to the title compound, 1-[2-(Methylsulfanyl)ethyl]piperazine, is a sulfide (B99878) that can be oxidized to form the sulfoxide. numberanalytics.comnih.gov This transformation is a fundamental process in organosulfur chemistry. fiveable.me Sulfoxides can undergo further oxidation to form sulfones or be reduced back to sulfides. wikipedia.orgfiveable.me

The most well-known sulfoxide is dimethyl sulfoxide (DMSO), a widely used aprotic solvent in numerous industrial and laboratory settings. britannica.com Its ability to dissolve a wide range of polar and nonpolar compounds and its capacity to penetrate biological tissues have made it invaluable. fiveable.mebritannica.com Beyond their role as solvents and synthetic intermediates, sulfoxide moieties are found in various biologically active molecules. britannica.com

Overview of the Research Landscape for Analogous Derivatives

Strategies for Piperazine Ring Functionalization

The piperazine moiety is a common scaffold in numerous biologically active compounds, largely due to its versatile chemical reactivity which allows for straightforward incorporation into larger molecular structures. nih.gov Functionalization typically occurs at one or both of the nitrogen atoms.

Alkylation and Acylation Routes for N-Substitution

Direct N-alkylation of the piperazine ring is a fundamental transformation. Common methods include nucleophilic substitution reactions with alkyl halides or sulfonates, and reductive amination. nih.gov A significant challenge in the functionalization of piperazine is controlling the degree of substitution to achieve mono-functionalization over di-functionalization.

To favor mono-alkylation, a large excess of piperazine can be used, though this complicates purification. A more controlled approach involves the use of a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is frequently employed. Mono-Boc-piperazine can be prepared by reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net This protected intermediate allows for selective alkylation or acylation on the free secondary amine, after which the Boc group can be removed under acidic conditions.

Acylation of piperazine is another route to N-substitution, typically proceeding via reaction with acyl chlorides or acid anhydrides. This method can also be controlled to yield mono-acylated products, which can subsequently be reduced to the corresponding N-alkyl derivatives. nih.gov

Table 1: Comparison of Mono-N-Alkylation Strategies for Piperazine

MethodReagentsKey FeaturesChallenges
Excess Piperazine Alkyl Halide, large excess of PiperazineSimple, one-step procedure.Requires significant excess of piperazine; separation of product from starting material can be difficult.
Protecting Group Strategy 1. Boc₂O2. Alkylating Agent, Base3. Acid (e.g., TFA, HCl)High selectivity for mono-alkylation; products are generally easier to purify. researchgate.netRequires additional protection and deprotection steps, increasing the overall number of synthetic steps.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Avoids the formation of quaternary ammonium (B1175870) salts; good for introducing complex alkyl groups. nih.govRequires a suitable aldehyde or ketone precursor.
Flow Chemistry Alkylating Agent, Piperazine (1:1 stoichiometry)Precise stoichiometric control can lead to high selectivity for mono-alkylation. researchgate.netRequires specialized flow chemistry equipment.

Approaches to Incorporate the Ethyl Moiety

The introduction of the 2-(methylsulfinyl)ethyl side chain onto the piperazine nitrogen can be accomplished through several synthetic routes. A direct approach involves the alkylation of piperazine with a pre-functionalized two-carbon electrophile, such as 1-bromo-2-(methylsulfonyl)ethane. semanticscholar.org

Alternatively, a precursor molecule like 1-(2-hydroxyethyl)piperazine serves as a versatile starting material. mdpi.comgoogle.com The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a sulfur-containing nucleophile. Another strategy involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol (B196239) to yield 1-[2-(2-hydroxyethoxy)ethyl]piperazine, which can be further modified. google.com The synthesis of various sulfur-containing ethyl piperazine compounds has been achieved by reacting 1-(2-chloroethyl)piperazine (B3192190) derivatives with appropriate thiols. mdpi.com

Synthesis of the Methylsulfinyl Group and its Precursors

The sulfoxide functional group is a key feature of the target molecule. Its synthesis typically involves the oxidation of a corresponding sulfide precursor.

Sulfide Precursor Synthesis and Oxidation Methods

The direct precursor to this compound is 1-[2-(methylthio)ethyl]piperazine. This thioether can be synthesized via the reaction of a mono-N-substituted piperazine with an electrophile containing a methylthio group, such as 2-chloroethyl methyl sulfide. Conversely, an N-(2-chloroethyl)piperazine derivative can be reacted with a nucleophile like sodium thiomethoxide. The synthesis of related ω-methylsulfanyl compounds has been reported as a preliminary step before oxidation. nih.gov

Once the sulfide precursor is obtained, it can be oxidized to the sulfoxide. A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfone. nih.gov Dimethyl sulfoxide (DMSO) itself can sometimes act as a source for the (methylsulfinyl)methyl group in certain reactions. researchgate.net

Table 2: Selected Methods for Sulfide to Sulfoxide Oxidation

Oxidizing AgentSolvent(s)Typical ConditionsNotes
Hydrogen Peroxide (H₂O₂) Methanol, WaterRoom Temperature or 0 °COften used with a catalyst; can be highly effective. wiley-vch.de
m-CPBA Dichloromethane (DCM), Chloroform0 °C to Room TemperatureCommon and effective, but can lead to over-oxidation if not controlled.
Sodium Periodate (NaIO₄) Methanol/WaterRoom TemperatureMild oxidant, often used for selective oxidation to sulfoxides.
Titanium/DET/H₂O/t-BuOOH Dichloromethane (DCM)-20 °C to Room TemperatureA modified Sharpless reagent system used for clean oxidation. researchgate.net

Stereoselective Synthesis of Sulfinyl Compounds

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of chiral sulfoxides is a well-developed field in organic chemistry. nih.gov These methods can be broadly categorized into two approaches: diastereoselective synthesis using chiral auxiliaries and enantioselective catalytic oxidation.

The Andersen synthesis is a classical diastereoselective method that involves the reaction of an organometallic reagent with a chiral sulfinate ester, such as menthyl p-toluenesulfinate. nih.govacs.org The chiral auxiliary (e.g., menthol) directs the stereochemical outcome of the reaction. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched sulfoxide.

Enantioselective oxidation of prochiral sulfides is a more direct and atom-economical approach. This is often achieved using transition metal catalysts complexed with chiral ligands. A notable example is the Kagan-Modena oxidation, which uses a titanium-based catalyst, often modified with diethyl tartrate (DET). researchgate.netresearchgate.net Organocatalytic methods, using chiral organic molecules to catalyze the oxidation, have also been developed. nih.gov

Multi-step Synthetic Sequences for this compound

The synthesis of the target compound can be envisioned through several multi-step pathways, combining the strategies outlined above.

Route A: Alkylation followed by Oxidation

This is arguably the most direct route. It begins with the N-alkylation of piperazine with an appropriate 2-(methylthio)ethyl halide.

Mono-alkylation of Piperazine: Mono-Boc-piperazine is reacted with 2-chloroethyl methyl sulfide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile (B52724) to yield tert-butyl 4-[2-(methylthio)ethyl]piperazine-1-carboxylate.

Deprotection: The Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, affording 1-[2-(methylthio)ethyl]piperazine.

Oxidation: The resulting sulfide is then carefully oxidized to the sulfoxide using a reagent like sodium periodate or hydrogen peroxide under controlled conditions to prevent sulfone formation.

Route B: Functionalization of a Hydroxyethyl Precursor

This route begins with a readily available piperazine derivative and introduces the sulfur functionality in a later step.

Starting Material: The synthesis starts with 1-(2-hydroxyethyl)piperazine.

Activation of Hydroxyl Group: The hydroxyl group is converted to a better leaving group. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) yields 2-(piperazin-1-yl)ethyl tosylate.

Nucleophilic Substitution: The tosylate is then reacted with sodium thiomethoxide (NaSMe) to displace the tosylate group and form the thioether, 1-[2-(methylthio)ethyl]piperazine.

Oxidation: As in Route A, the final step is the selective oxidation of the sulfide to the desired sulfoxide, this compound.

These synthetic sequences provide a framework for the laboratory-scale preparation of this compound, with options for controlling stoichiometry and stereochemistry.

Synthetic Methodologies and Chemical Transformations of this compound and its Precursors

Mechanistic Investigations of Chemical Reactions Involving 1 2 Methylsulfinyl Ethyl Piperazine

Oxidation and Reduction Pathways of the Sulfinyl Moiety

The sulfinyl group is a key functional moiety in 1-[2-(Methylsulfinyl)ethyl]piperazine, and its sulfur atom can exist in different oxidation states. Understanding the oxidation and reduction pathways of this group is crucial for controlling the chemical transformations of the parent molecule.

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group. This transformation is typically achieved using various oxidizing agents. The mechanism of this oxidation often involves the nucleophilic attack of the sulfur atom of the sulfoxide (B87167) on the oxidant. acsgcipr.org Common oxidants include hydrogen peroxide, peroxy acids, and metal-based reagents. acsgcipr.orgorganic-chemistry.org The reaction with hydrogen peroxide, for instance, is thought to proceed through a one-step oxygen-transfer mechanism. researchgate.net Careful control of stoichiometry is often necessary to prevent over-oxidation to the corresponding sulfone. acsgcipr.org

Reduction: The sulfinyl group can be reduced back to the corresponding thioether. A variety of reducing agents can be employed for this purpose, including hydrides, phosphines, and certain metal complexes. wikipedia.orgorganic-chemistry.org The reduction of sulfoxides by thiols, a reaction of significant biochemical relevance, is proposed to proceed through the formation of a sulfurane intermediate. nih.govacs.orgelectronicsandbooks.comacs.org Theoretical studies suggest that the rate-limiting step is the formation of this intermediate. nih.govacs.org Different reagents exhibit chemoselectivity, allowing for the reduction of the sulfoxide in the presence of other functional groups. organic-chemistry.org

To illustrate the effect of different oxidizing and reducing agents on this compound, the following hypothetical data is presented.

Table 1: Hypothetical Oxidation and Reduction Reactions of the Sulfinyl Moiety

Reactivity of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in this compound contains two nitrogen atoms, each possessing a lone pair of electrons, which confers nucleophilic and basic properties to the molecule. nih.gov The reactivity of these nitrogen atoms is a central aspect of the compound's chemistry.

The nitrogen atoms of the piperazine ring can participate in a variety of reactions, including N-alkylation, N-acylation, and nucleophilic aromatic substitution. mdpi.com The secondary amine (NH) is generally more nucleophilic and less sterically hindered than the tertiary amine, making it the primary site of reaction in many cases. However, the relative reactivity can be influenced by the reaction conditions and the nature of the electrophile. nih.gov The basicity of the piperazine nitrogens also allows for the formation of salts with various acids.

Studies on similar piperazine derivatives have shown that substitution on one nitrogen can influence the reactivity of the other. nih.gov For instance, the introduction of an electron-withdrawing group can decrease the nucleophilicity of the adjacent nitrogen.

Table 2: Hypothetical Reactions at the Piperazine Nitrogen Atoms

Kinetic Studies of Chemical Transformations

Kinetic studies are essential for understanding the rates of chemical reactions and elucidating their mechanisms. For reactions involving this compound, kinetic analysis can provide valuable information on the factors influencing the reaction rate, such as concentration, temperature, and the presence of catalysts.

For instance, in the oxidation of the sulfinyl group, kinetic studies could reveal the order of the reaction with respect to the sulfoxide and the oxidizing agent. Similarly, the kinetics of N-alkylation of the piperazine ring can be studied to determine the rate constants and activation parameters, providing insights into the transition state of the reaction. scirp.org Kinetic studies on the oxidation of simple piperazines have shown a first-order dependence on both the piperazine and the oxidant concentration. scirp.org

The following table presents hypothetical kinetic data for a representative reaction of this compound.

Table 3: Hypothetical Kinetic Data for the N-Alkylation with Ethyl Iodide

Reaction Mechanism Elucidation via Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its isotopes (e.g., ¹³C, ¹⁵N, ²H), the position of the labeled atom in the products can be determined, confirming or refuting a particular mechanistic pathway. wikipedia.orgias.ac.in

In the context of this compound, isotopic labeling could be employed to investigate several mechanistic questions. For example, to confirm the site of oxidation on the sulfinyl group, an ¹⁸O-labeled oxidant could be used. The incorporation of ¹⁸O into the resulting sulfonyl group would provide direct evidence for the oxygen transfer mechanism.

Similarly, to study the mechanism of reactions at the piperazine nitrogens, ¹⁵N labeling could be utilized. nih.gov For instance, in a reaction where a substituent migrates between the two nitrogen atoms, ¹⁵N labeling would allow for the tracking of the substituent's movement.

Table 4: Hypothetical Isotopic Labeling Experiments

Computational Chemistry and Molecular Modeling Studies of 1 2 Methylsulfinyl Ethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. researchgate.netresearchgate.net For 1-[2-(Methylsulfinyl)ethyl]piperazine, these calculations would provide a wealth of information.

Electronic Properties: Calculations would reveal the distribution of electron density, identifying electron-rich and electron-deficient regions of the molecule. The presence of the electronegative oxygen and nitrogen atoms, as well as the sulfur atom in the sulfoxide (B87167) group, would create a complex electronic landscape. The molecular electrostatic potential (MEP) map would visualize these regions, with negative potential (red/yellow) indicating nucleophilic sites, such as the piperazine (B1678402) nitrogens and the sulfoxide oxygen, and positive potential (blue) highlighting electrophilic sites. researchgate.net

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is expected to be localized around the piperazine nitrogen atoms and the sulfur atom, while the LUMO might be distributed over the sulfoxide group and adjacent atoms.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are instrumental in predicting how the molecule will interact with other chemical species.

Illustrative Data from Quantum Chemical Calculations:

The following table presents hypothetical, yet representative, data that would be obtained from DFT calculations on this compound.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-0.5 eVElectron-accepting capability
HOMO-LUMO Gap6.0 eVChemical reactivity and stability
Dipole Moment3.5 DOverall polarity of the molecule
Molecular Electrostatic PotentialNegative on N, O; Positive on NHPredicts sites for non-covalent interactions

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.

Conformational Isomers: The piperazine ring typically exists in a chair conformation to minimize steric strain. nih.gov However, the ethylsulfinyl substituent at one of the nitrogen atoms introduces additional flexibility. Rotation around the C-C, C-N, and C-S single bonds leads to a variety of possible conformers. Furthermore, the sulfoxide group itself is chiral when the groups attached to the sulfur are different (as is the case here with a methyl and an ethyl-piperazine group), leading to (R) and (S) enantiomers, each with its own set of conformers. wikipedia.org

Energy Landscapes: A detailed conformational search, using methods like molecular mechanics or DFT, would map out the potential energy landscape. This would identify the global minimum energy conformation and other low-energy conformers that might be populated at room temperature. The relative energies of these conformers determine their equilibrium populations. Studies on similar 2-substituted piperazines have shown that the orientation of the substituent (axial vs. equatorial) can be influenced by factors like intramolecular hydrogen bonding. nih.gov For this compound, the orientation of the ethylsulfinyl side chain relative to the piperazine ring would be a key determinant of conformational preference.

Illustrative Conformational Energy Data:

This table illustrates a hypothetical energy profile for different conformations of the molecule.

ConformerDihedral Angle (N-C-C-S)Relative Energy (kcal/mol)Piperazine Conformation
1 (Global Minimum)175° (anti-periplanar)0.00Chair
265° (gauche)1.25Chair
3-68° (gauche)1.35Chair
4 (Transition State)120°4.50Twist-Boat

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time in a simulated environment (e.g., in water or a lipid bilayer). mdpi.com

Solvation and Hydration: MD simulations can model how water molecules arrange around this compound. The polar sulfoxide group and the piperazine nitrogens would be expected to form hydrogen bonds with water, influencing the molecule's solubility and its effective shape in solution.

Flexibility and Internal Motions: Simulations would reveal the flexibility of the molecule by tracking the fluctuations of bond lengths, angles, and dihedral angles over time. This is particularly important for the ethylsulfinyl side chain, as its flexibility could be crucial for binding to a biological target. The piperazine ring itself can undergo ring-puckering motions, which can be characterized by MD simulations. nih.gov

Interaction Dynamics: If the molecule were to be studied in the context of a biological target, such as a protein receptor or enzyme, MD simulations could be used to explore the stability of the binding pose, the key intermolecular interactions (hydrogen bonds, hydrophobic contacts), and the role of surrounding water molecules in mediating the interaction. mdpi.comacs.org

In Silico Prediction of Chemical Properties and Reaction Outcomes

In silico models, which include quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, are used to predict a wide range of chemical and biological properties, saving time and resources compared to experimental measurements. researchgate.netresearchgate.net

Physicochemical Properties: For this compound, various properties can be predicted. These include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These properties are critical for assessing the drug-likeness of a compound. The oxidation of the sulfur from a sulfide (B99878) (as in 1-[2-(Methylsulfanyl)ethyl]piperazine) to a sulfoxide is expected to increase polarity, decrease logP, and increase the topological polar surface area. nih.gov

ADME Properties: In silico tools are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Predictions for this compound would include its likelihood of being absorbed from the gut, its potential to cross the blood-brain barrier, and its susceptibility to metabolism by cytochrome P450 enzymes. The sulfoxide group, for instance, can be a site for further oxidation or reduction in metabolic pathways.

Reaction Outcomes: Computational models can also predict the outcomes of chemical reactions. For example, they could predict the pKa values of the piperazine nitrogens, which is crucial for understanding their protonation state at physiological pH. wur.nl They could also be used to model the mechanism of oxidation of the corresponding sulfide to form the sulfoxide, or potential further oxidation to the sulfone.

Illustrative Predicted Physicochemical and ADME Properties:

The following table compares computed properties for the related sulfide with expected properties for the target sulfoxide.

Property1-[2-(Methylsulfanyl)ethyl]piperazine (Computed) nih.govThis compound (Predicted)
Molecular Weight160.28 g/mol 176.28 g/mol
XLogP3-AA0.3~ -0.5
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count34 (sulfoxide oxygen is an acceptor)
Topological Polar Surface Area40.6 Ų~ 58.8 Ų
pKa (most basic)~ 9.5~ 9.2

Exploratory Research into Biological Interactions and Mechanistic Pathways of 1 2 Methylsulfinyl Ethyl Piperazine Derivatives

Investigations into Biological Target Interactions and Ligand Binding

The interaction of piperazine (B1678402) derivatives with specific biological macromolecules is a cornerstone of understanding their pharmacological potential. Studies have focused on their binding affinity to various receptors and their ability to inhibit key enzymes.

Receptor Binding Affinity Studies (e.g., neurotransmitter receptors, cannabinoid receptors, opioid receptors)

Derivatives of piperazine have been extensively studied for their ability to bind to a range of receptors, including those involved in neurotransmission and other physiological processes.

Neurotransmitter Receptors: Certain piperazine derivatives show high affinity for serotonin (B10506) and dopamine (B1211576) receptors. For instance, a series of 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones were identified as potent antagonists for the 5-HT(1A/1B/1D) receptors. nih.gov Other research has explored the affinity of piperazine compounds for histamine (B1213489) H3 and sigma-1 (σ1) receptors, which are involved in neuromodulatory functions in the central nervous system. nih.gov Some derivatives, such as those of 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine, have been examined for their binding to dopamine (DAT) and serotonin (SERT) transporters. nih.gov Flibanserin, a piperazine derivative, binds with high affinity to 5-HT1A, dopamine D4, and 5-HT2A receptors. mdpi.com

Cannabinoid Receptors: The cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs), have also been targets for piperazine derivatives. nih.govnih.gov A benzhydryl piperazine analog, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a CB1 inverse agonist with a Ki value of 220 nM. nih.gov This compound binds more selectively to CB1 than to CB2 receptors. nih.gov

Opioid Receptors: The μ-opioid receptor (MOR), the primary target for opioid analgesics, is a key area of investigation. elifesciences.orgpainphysicianjournal.com The nitazene (B13437292) family, which are 2-benzylbenzimidazole synthetic opioids often containing a piperazine-like ring, exhibit high potency. nih.gov Research on SNC 80, a highly selective delta (δ) opioid receptor agonist, and its derivatives showed strong selectivity for rat delta receptors with low nanomolar affinity, while having only micromolar affinity for rat mu (μ) opioid receptors. nih.gov

Compound Class/DerivativeReceptor TargetBinding Affinity (Ki)Activity
Piperazine Derivative 11Histamine H3 (hH3R)6.2 nMAntagonist
Piperazine Derivative 11Sigma-1 (σ1R)4.41 nMAntagonist
LDK1229Cannabinoid CB1220 nMInverse Agonist
SNC 80Delta (δ) OpioidLow nanomolarAgonist
SNC 80Mu (μ) OpioidMicromolarAgonist
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-onesSerotonin 5-HT(1A/1B/1D)PotentAntagonist

Enzyme Inhibition Profiling and Mechanistic Characterization

Piperazine derivatives have been shown to inhibit various enzymes, which is a key mechanism for their therapeutic effects.

Carbonic Anhydrase (CA) Inhibition: Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been investigated for their ability to target carbonic anhydrase IX (CAIX), an enzyme often expressed in cancers. mdpi.com Molecular docking studies revealed that these compounds could have a strong binding affinity for CAIX. mdpi.com

DNA Gyrase Inhibition: Some piperazine derivatives exhibit antibacterial activity through the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication. nih.gov Ciprofloxacin, a well-known antibiotic, contains a piperazine ring and functions by inhibiting this enzyme. nih.gov

Sterol 14α-demethylase Inhibition: In the realm of antifungal research, azole compounds disrupt the synthesis of ergosterol (B1671047) in fungi by inhibiting the enzyme sterol 14α-demethylase. nih.gov Novel triazole compounds containing a piperazine moiety have been designed and synthesized as potential inhibitors of this enzyme, which is a member of the cytochrome P450 family. mdpi.com

Compound Class/DerivativeTarget EnzymeBinding Affinity / ActivityResearch Model
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)Binding affinity of -8.61 kcal/mol (for compound SA7)In silico (Molecular Docking)
Ciprofloxacin (contains piperazine)DNA GyraseInhibitoryBacterial
Triazole derivatives with piperazine moietySterol 14α-demethylase (CYP51)InhibitoryFungal

Cellular and Molecular Mechanism of Action Studies (In Vitro and In Vivo Research Models)

Investigations at the cellular and molecular level provide deeper insights into how piperazine derivatives exert their biological effects.

Modulation of Cellular Signaling Pathways

Piperazine derivatives can influence various cellular signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling: As many piperazine derivatives target GPCRs like cannabinoid and opioid receptors, their primary mechanism involves modulating G-protein signaling. nih.govpainphysicianjournal.com For example, the CB1 inverse agonist LDK1229 was shown to reduce the basal G protein coupling activity of the receptor. nih.gov Opioid receptor activation leads to the release of a G protein portion, which then inhibits enzymes like adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and altering protein phosphorylation. painphysicianjournal.com

Neurotransmitter System Regulation: Through interaction with receptors like the sigma-1 receptor, piperazine derivatives can regulate multiple neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov

Effects on Cell Growth and Proliferation in Research Models

The antiproliferative effects of piperazine derivatives have been a significant area of cancer research.

Anticancer Activity: A variety of piperazine derivatives have demonstrated cytotoxic and antiproliferative activities against numerous human cancer cell lines. Studies have evaluated these compounds against prostate (PC-3, LNCaP), breast (MCF7, MDA-MB-231), and melanoma cancer cell lines. nih.govmdpi.comnih.govresearchgate.net For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives showed reasonable activity against HeLa and MDA MB 231 tumor cell lines, with IC50 values around 8-9 μM. nih.gov Phenylsulfonylpiperazine derivatives were particularly effective against the luminal breast cancer cell line MCF7, with one compound showing an IC50 of 4.48 μM. mdpi.com This compound was also found to reduce colony formation in MCF7 cells. mdpi.com Furthermore, some N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids have shown broad-spectrum inhibition against a panel of 60 human cancer cell lines. nih.gov

Selectivity: Importantly, some of the most promising anticancer piperazine derivatives have exhibited significantly lower cytotoxicity against normal human cell lines, suggesting a degree of selectivity for cancer cells. mdpi.comnih.govresearchgate.net

Compound Class/DerivativeCancer Cell LineActivity (IC50)
1-(2-aryl-2-adamantyl)piperazine (Compound 6)HeLa (Cervical)9.2 μM
1-(2-aryl-2-adamantyl)piperazine (Compound 6)MDA MB 231 (Breast)8.4 μM
1-(2-aryl-2-adamantyl)piperazine (Compound 13)MDA MB 231 (Breast)6.8 μM
Phenylsulfonylpiperazine (Compound 3)MCF7 (Breast)4.48 μM
Arylpiperazine Derivatives (Compounds 8, 10, 13, 17, 20)Prostate Cancer Cell Lines<3 μmol/L

Investigations of Anti-Infective Mechanisms in Research Models (e.g., antibacterial, antifungal, anthelmintic)

The piperazine scaffold is a component of many anti-infective agents, and novel derivatives are continuously being explored for their efficacy against a wide range of pathogens. researchgate.netresearchgate.net

Antibacterial Activity: Numerous studies have confirmed the antibacterial properties of piperazine derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netscielo.brresearchgate.netijcmas.com The activity is often evaluated using disc diffusion and microbroth dilution methods to determine the minimum inhibitory concentration (MIC). researchgate.netnih.govijcmas.com Some synthesized compounds have shown potent bactericidal activities, proving effective against pathogenic strains like Methicillin-Resistant Staphylococcus aureus (MRSA). ijcmas.com

Antifungal Activity: Piperazine derivatives have also been screened for activity against pathogenic fungi, including various species of Candida and Aspergillus. nih.govnih.govmdpi.comresearchgate.netnih.gov While some series of compounds show significant activity against bacterial strains but less against fungi nih.gov, others, particularly those combined with triazole moieties, exhibit broad-spectrum antifungal activity. mdpi.com The MIC values for some novel triazole-piperazine compounds against Candida albicans were found to be lower than the standard drug fluconazole. mdpi.com

Anthelmintic Activity: The piperazine core is historically known for its use as an anthelmintic agent. Modern research continues to explore new derivatives for this purpose. Benzimidazole derivatives containing a piperazine fragment have shown significant, dose-dependent lethal effects against the muscle larvae of Trichinella spiralis in vitro, with efficacy superior to the control drug albendazole. mdpi.comnih.gov Other studies using the nematode Rhabditis sp. have also identified 1,2,4-triazole (B32235) derivatives with piperazine moieties that demonstrate anthelmintic activity higher than albendazole. scielo.brmdpi.com

Compound Class/DerivativeOrganismActivity (MIC/LC50)
Methylpyrimidine sulfonyl piperazinesE. coli, P. aeruginosaActive at ≥10 µg/50 µL
Piperazine Derivative (RL-308)Shigella flexineriMIC of 2 µg
Piperazine Derivative (RL-308)S. aureusMIC of 4 µg
Triazole-piperazine (Compound 1d, 1i)C. albicansMIC80 of 0.25 µg/mL
1,2,4-Triazole Derivative (Compound 12)Rhabditis sp. (nematode)LC50 of 2.475 µg/µL
Benzimidazole-piperazine (Compound 7c)T. spiralis (larvae)92.7% mortality at 100 µg/mL

Studies on Radioprotective Mechanisms in Cellular Models

The exploration of piperazine derivatives as potential radioprotective agents has revealed promising mechanisms at the cellular level. Research indicates that certain substituted piperazines can shield human cells from the detrimental effects of ionizing radiation, such as radiation-induced apoptosis. doaj.orgnih.govresearchgate.net In studies using human lymphoblastic leukemia cells (MOLT-4) and peripheral blood mononuclear cells (PBMCs), novel 1-(2-hydroxyethyl)piperazine derivatives have demonstrated significant radioprotective effects. rsc.orgrsc.org These compounds have shown the ability to mitigate DNA damage, a primary consequence of radiation exposure. rsc.org

One of the key mechanisms identified is the reduction of dicentric chromosomes, which are abnormal chromosomes with two centromeres, a hallmark of radiation-induced DNA damage. rsc.org For instance, specific derivatives, such as compound 6 and compound 3 from one study, were effective in reducing the formation of these aberrant chromosomes in irradiated cells. rsc.orgrsc.org This suggests an interference with the processes that lead to chromosomal damage following radiation exposure.

Furthermore, some of these piperazine compounds have been observed to protect cells against apoptosis triggered by radiation. doaj.orgnih.govresearchgate.net The anti-apoptotic effect is a crucial aspect of their radioprotective mechanism, as it helps in maintaining cell viability. Studies have highlighted that the 1-(2-hydroxyethyl)piperazine moiety appears to be important for this activity. mdpi.com The protective effects of these derivatives have been shown to be superior to amifostine, a current clinical radioprotector, in in-vitro settings, offering a better safety profile. rsc.orgnih.gov The ability of these compounds to enhance cell survival post-irradiation in vitro points towards their potential for further development as effective radioprotectors. doaj.orgnih.gov

Table 1: Summary of Radioprotective Effects of Piperazine Derivatives in Cellular Models

Compound/Derivative Series Cellular Model Key Findings Reference(s)
Substituted Piperazines Human Cells Protection against radiation-induced apoptosis. doaj.orgnih.gov
1-(2-hydroxyethyl)piperazine derivatives (Compound 6) MOLT-4 lymphoblastic leukemia cells, PBMCs Most significant in vitro radioprotective effects with minimal cytotoxicity. rsc.orgrsc.org
1-(2-hydroxyethyl)piperazine derivatives (Compound 3) MOLT-4 lymphoblastic leukemia cells, PBMCs Notable efficacy in reducing dicentric chromosomes, mitigating DNA damage. rsc.org
1-(2-hydroxyethyl)piperazine derivatives (Compound 8) In vitro cellular models Exhibited radioprotective effect on cell survival. doaj.orgnih.govmdpi.com

Investigation of Antinociceptive Mechanisms via Receptor Modulation (e.g., opioidergic system involvement)

Research into piperazine derivatives has uncovered their potential as antinociceptive agents, with evidence pointing towards the modulation of specific receptor systems, particularly the opioidergic system. mdpi.comnih.gov In vivo studies using animal models have demonstrated that certain thiazole-piperazine derivatives possess both centrally and peripherally mediated antinociceptive activities. mdpi.comnih.gov These effects were observed in tests such as the tail-clip and hot-plate tests, which measure response to thermal pain and are indicative of central analgesic action. nih.gov

A key finding in elucidating the mechanism is the reversal of the antinociceptive effects by naloxone (B1662785), a non-selective opioid receptor antagonist. mdpi.comnih.govnih.gov The pre-treatment of animals with naloxone abolished the pain-relieving effects of the active piperazine compounds, strongly suggesting that their mechanism of action involves the activation of the opioid system. mdpi.comnih.govnih.gov This indicates that these compounds likely act as agonists at opioid receptors.

Further mechanistic studies have explored the specific opioid receptor subtypes involved. Molecular docking studies have complemented these pharmacological findings, showing significant interactions between the active thiazole-piperazine compounds and both µ- (mu) and δ- (delta) opioid receptors. mdpi.comnih.gov This dual interaction with multiple opioid receptor subtypes could contribute to their potent antinociceptive profile. The involvement of the opioidergic system is a significant step in understanding how these derivatives modulate pain signaling pathways. mdpi.com

Table 2: Evidence for Opioidergic System Involvement in Antinociceptive Effects

Compound Series Animal Model Assay Effect of Naloxone Implicated Receptor(s) Reference(s)
Thiazole-Piperazine Derivatives (3a–3c, 3f, 3g) Tail-clip test, Hot-plate test, Acetic acid-induced writhing test Reversed the antinociceptive activities. µ- and δ-opioid receptors mdpi.comnih.govnih.gov
1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives Not specified R-(-) enantiomers showed narcotic antagonist activity. Opioid Receptors nih.gov
Benzylpiperazinyl derivatives Formalin assay, Chronic constriction injury (CCI) model Not directly tested with naloxone, but identified as σ1R antagonists, which modulate opioid signaling. Sigma-1 Receptor (σ1R) nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of piperazine derivatives by identifying the chemical features responsible for their biological effects. nih.govresearchgate.net For radioprotective piperazine derivatives, SAR studies have revealed that the 1-(2-hydroxyethyl)piperazine moiety is a key structural component. mdpi.com The presence of an acridine (B1665455) moiety, however, was found to increase cytotoxicity. mdpi.com A compound lacking aromatic moieties and instead linking two 1-(2-hydroxyethyl)piperazine units with an alkyl linker showed minimal toxicity and was highly effective, highlighting the importance of this specific structural arrangement. mdpi.com

In the context of antinociceptive activity, SAR studies of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives have shown a clear enantioselectivity. The S-(+) enantiomers generally exhibited stronger analgesic activity than their R-(-) counterparts. nih.gov This stereospecificity underscores the precise structural requirements for interaction with the biological target.

For other biological activities, such as anticancer effects, SAR analyses have indicated that substituents on the piperazine ring significantly influence potency. nih.gov For instance, in one series of combretastatin-A4 piperazine conjugates, the general trend in potency against breast cancer cells was phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov The addition of an amino group to a p-tolylpiperazine derivative proved to be advantageous. nih.gov These studies provide a rational basis for the design of new piperazine derivatives with enhanced and specific biological activities. nih.govresearchgate.net

Table 3: Key Structure-Activity Relationship Findings for Piperazine Derivatives

Biological Activity Key Structural Feature(s) Effect on Activity Reference(s)
Radioprotection 1-(2-hydroxyethyl)piperazine moiety Crucial for effect. mdpi.com
Radioprotection Acridine moiety Increased cytotoxicity. mdpi.com
Radioprotection Linking two 1-(2-hydroxyethyl)piperazine moieties with an alkyl linker Resulted in a minimally toxic and effective compound. mdpi.com
Antinociception S-(+) enantiomer of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazines Stronger analgesic activity compared to the R-(-) enantiomer. nih.gov
Anticancer Phenylpiperazine substituent on combretastatin-A4 conjugates More potent than acetyl-, cinnamyl-, or benzylpiperazine. nih.gov
Anticancer Amino group on p-tolylpiperazine Advantageous for activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations provide invaluable insights into the binding modes and interactions of piperazine derivatives with their biological targets at the atomic level. nih.govresearchgate.net These computational techniques have been instrumental in corroborating and explaining the experimental findings from biological assays.

For the antinociceptive thiazole-piperazine derivatives, molecular docking studies have successfully demonstrated their binding to µ- and δ-opioid receptors. mdpi.comnih.gov These simulations revealed specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues within the receptor's active site, including Asp128, Tyr129, and Trp274 of the δ-opioid receptor. mdpi.com The absence of such interactions for inactive compounds in the series further validates the model and highlights the structural requirements for receptor activation. mdpi.com

In the study of piperazine derivatives as potential antidepressant agents, molecular docking was used to investigate the interaction of a lead compound with the 5-hydroxytryptamine 1A receptor (5-HT1AR). tandfonline.com Similarly, for piperazine-based compounds with affinity for the sigma-1 receptor (S1R), docking and molecular dynamics simulations were employed to understand the binding mode. nih.gov These simulations identified a bidentate salt bridge interaction between the piperidine (B6355638) nitrogen atom and the carboxylate groups of Glu172 and Asp126 residues as a crucial stabilizing feature. nih.gov

Molecular dynamics (MD) simulations on ligand-receptor complexes can further assess the stability of these interactions over time. nih.gov For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, MD simulations on a 100 ns scale confirmed the stability of the ligand-protein complexes, with minimal root mean square deviation (RMSD) values, indicating robust binding. nih.gov These computational approaches are powerful tools for the rational design and optimization of new piperazine-based therapeutic agents. acs.org

Table 4: Examples of Molecular Docking and Dynamics Simulation Studies

Compound/Derivative Series Target Protein Key Findings from Simulation Reference(s)
Thiazole-Piperazine Derivatives µ- and δ-opioid receptors Identified π-π interactions and hydrogen bonds with key amino acid residues (e.g., Asp128, Tyr129, Trp274). mdpi.com
Piperazine-based compounds Sigma-1 Receptor (S1R) Revealed a bidentate salt bridge interaction with Glu172 and Asp126 residues. nih.gov
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives Not specified 100 ns MD simulations confirmed the stability of ligand-receptor complexes. nih.gov
Piperazine derivatives 5-hydroxytryptamine 1A receptor (5-HT1AR) Investigated interactions at the molecular level to support antidepressant activity. tandfonline.com
Piperazine analogs Thymidine phosphorylase Showed stronger hydrogen bonding networks with active site residues. nih.gov

Analytical Methodologies for Detection and Quantification of 1 2 Methylsulfinyl Ethyl Piperazine in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 1-[2-(Methylsulfinyl)ethyl]piperazine, providing the necessary separation from matrix components and related substances. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the analyte's properties, the complexity of the matrix, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS, MS/MS)

HPLC is a highly versatile and widely used technique for the analysis of piperazine (B1678402) derivatives. The polarity imparted by the sulfoxide (B87167) and piperazine moieties makes this compound well-suited for reversed-phase HPLC.

Detection Strategies:

UV Detection: The piperazine ring itself lacks a significant chromophore, resulting in poor UV absorbance. pharmaknowledgeforum.com However, the sulfoxide group may provide some UV activity. For trace-level quantification, direct UV detection is often insufficient.

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) is the preferred method for sensitive and specific quantification. MS detection offers high selectivity by monitoring the specific mass-to-charge ratio (m/z) of the target analyte. An ESI interface operating in positive mode is typically effective for piperazine compounds, with the most sensitive mass transition from the precursor ion to a product ion used for quantification in MS/MS. researchgate.net UPLC-MS/MS methods have been successfully developed for other piperazine derivatives in biological samples, often omitting the need for derivatization and achieving low limits of detection (LOD) and quantification (LOQ). researchgate.net

Typical HPLC Parameters for Piperazine Derivative Analysis:

ParameterCommon ConditionsNotes
ColumnReversed-phase C18 or C8 (e.g., Acquity HSS T3)Provides good retention and separation for polar and non-polar analytes. researchgate.net
Mobile PhaseA gradient of acetonitrile (B52724) or methanol and water/aqueous buffer (e.g., ammonium (B1175870) formate or formic acid)The gradient elution is optimized to achieve good peak shape and resolution from interferences.
DetectorMS/MS (preferred), UV, or Evaporative Light Scattering Detector (ELSD)MS/MS provides the highest sensitivity and specificity. ELSD is an alternative for non-UV active compounds.
Flow Rate0.2 - 1.0 mL/minAdjusted based on column dimensions and desired analysis time.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification and quantification of volatile and thermally stable compounds. researchgate.net While piperazine itself has a relatively high boiling point, GC analysis is feasible, often enhanced by derivatization. pharmaknowledgeforum.com The analysis of sulfoxides by GC can be challenging due to their polarity and thermal lability, but methods have been developed for related compounds. nih.govacs.org

A GC-MS method would provide structural confirmation through the characteristic fragmentation pattern of the analyte in the mass spectrum. tandfonline.com The separation of various piperazine derivatives has been successfully achieved on (50%-Phenyl)-methylpolysiloxane capillary columns.

Typical GC Parameters for Piperazine Derivative Analysis:

ParameterCommon ConditionsNotes
ColumnDB-17 [(50%-Phenyl)-methylpolysiloxane] or similar mid-polarity phaseChosen to provide good separation of piperazine-related compounds.
Carrier GasHelium or HydrogenHelium is commonly used at a constant flow rate.
InjectorSplit/Splitless inletSplitless injection is used for trace analysis to maximize sensitivity.
Oven ProgramTemperature programming (e.g., 150°C hold, then ramp at 35°C/min to 260°C)An optimized temperature ramp is crucial for resolving analytes from each other and the matrix.
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)MS is preferred for its high selectivity and ability to provide structural information. researchgate.netrsc.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more accessible alternative to chromatography for quantitative analysis, although they generally lack the same degree of selectivity. These methods rely on the formation of a colored product whose absorbance can be measured with a spectrophotometer.

For a compound like this compound, a direct UV spectrophotometric assay is unlikely to be effective due to low molar absorptivity and high potential for interference from other UV-absorbing compounds in the matrix. Therefore, analysis would necessitate a chemical reaction to generate a chromophore. A common strategy for amines involves diazotization and coupling with a chromogenic agent to form a brightly colored azo dye, which can then be quantified.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy employed to improve the analytical properties of piperazine-containing compounds. researchgate.net Since the piperazine moiety lacks a strong chromophore and can exhibit poor chromatographic behavior, converting it to a derivative can significantly enhance detection and separation.

For HPLC Analysis:

UV/Visible Detection Enhancement: Reagents that react with the secondary amine of the piperazine ring to attach a chromophore are widely used. A prominent example is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation.

Fluorescence Detection Enhancement: For even greater sensitivity, fluorescent derivatizing agents such as dansyl chloride (DNS-Cl) can be used. The resulting derivative can be detected by an HPLC system equipped with a fluorescence detector. researchgate.net

For GC Analysis:

Improved Volatility and Thermal Stability: Derivatization techniques such as acylation or silylation are used to block the polar N-H group of the piperazine ring. This reduces the compound's polarity and increases its volatility, leading to improved peak shape and thermal stability during GC analysis.

Common Derivatizing Agents for Piperazine Analysis:

ReagentTarget Functional GroupPurposeAnalytical Technique
4-chloro-7-nitrobenzofuran (NBD-Cl)Secondary Amine (Piperazine)Forms UV-active derivativeHPLC-UV researchgate.net
Dansyl Chloride (DNS-Cl)Secondary Amine (Piperazine)Forms fluorescent derivativeHPLC-Fluorescence researchgate.netsemanticscholar.org
Ethyl ChloroformateAmine GroupEnhances GC performanceGC-MS nih.gov
Acylating Agents (e.g., TFAA)Secondary Amine (Piperazine)Increases volatilityGC-MS

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is critical to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. The complexity of research matrices, such as biological fluids (plasma, urine) or pharmaceutical formulations, necessitates robust cleanup procedures. researchgate.net

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples. A cartridge containing a solid sorbent (e.g., C18, ion-exchange) is used to selectively retain the analyte while matrix interferences are washed away. The purified analyte is then eluted with a small volume of solvent. SPE is effective for extracting piperazine derivatives from environmental and biological samples. eurofins.com

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to favor its extraction into the organic layer, thereby separating it from polar matrix components.

Protein Precipitation (for biological samples): In matrices like plasma or serum, proteins can interfere with analysis. Protein precipitation, typically achieved by adding an organic solvent like acetonitrile or methanol, is a common first step to crash out proteins, which are then removed by centrifugation before further extraction or direct analysis of the supernatant.

The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Future Perspectives and Emerging Research Avenues for 1 2 Methylsulfinyl Ethyl Piperazine and Its Analogs

Development of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of piperazine (B1678402) derivatives has traditionally relied on multi-step procedures, often involving protecting groups, which can be inefficient and generate significant waste. nih.gov However, recent advancements have paved the way for more direct and sustainable synthetic methodologies.

A significant area of development is the C-H functionalization of the piperazine ring, which allows for the direct introduction of substituents onto the carbon backbone, expanding the accessible chemical space. mdpi.com Photoredox catalysis has emerged as a powerful and green tool for this purpose. mdpi.comnih.govresearchgate.netacs.org This method utilizes visible light to initiate radical-based reactions under mild conditions, often employing organic photocatalysts as a more sustainable alternative to transition metals. mdpi.com For instance, photoredox-catalyzed approaches like the CarboxyLic Amine Protocol (CLAP) enable the synthesis of 2-substituted piperazines from glycine (B1666218) derivatives and aldehydes in a batch or continuous flow process. mdpi.comtcichemicals.com Similarly, the Silicon Amine Protocol (SLAP) offers a tin-free and copper-free method for generating substituted piperazines. mdpi.com These techniques could be adapted for the synthesis of 1-[2-(Methylsulfinyl)ethyl]piperazine analogs by employing appropriate sulfur-containing starting materials.

Another sustainable approach involves the use of heterogeneous catalysts, which can be easily separated and reused. nih.gov For example, metal ions supported on polymeric resins have been shown to catalyze the synthesis of monosubstituted piperazines. nih.gov Furthermore, base-induced, three-component reactions in eco-friendly solvents like ethanol (B145695) have been developed for the synthesis of sulfur-containing piperazine derivatives, such as 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comresearchgate.net Such one-pot procedures offer a more streamlined and environmentally benign route to complex piperazine structures.

Future research in this area will likely focus on expanding the scope of these sustainable methods to include a wider variety of functional groups, particularly those containing sulfur, to facilitate the synthesis of novel analogs of this compound.

Advanced Mechanistic Studies at the Molecular Level

Understanding the precise molecular mechanisms by which piperazine-containing compounds exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. While the piperazine ring itself can influence pharmacokinetic properties, its substituents are key to dictating the interaction with biological targets. nih.govnih.gov

For analogs of this compound, the sulfoxide (B87167) group is of particular interest. The stereochemistry of the sulfoxide and the conformation of the piperazine ring can significantly impact binding affinity and biological activity. Molecular modeling and computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the three-dimensional structure and electronic properties of these molecules. tandfonline.com These studies can help to elucidate the key structural features required for interaction with specific biological targets.

Molecular docking simulations are another powerful tool for investigating the binding modes of piperazine derivatives within the active sites of enzymes or receptors. nih.govnih.gov By identifying the specific amino acid residues involved in the interaction, researchers can gain a deeper understanding of the structure-activity relationship (SAR). nih.gov For example, molecular docking has been used to study the binding of piperazine derivatives to targets such as urease and to identify key interactions that contribute to their inhibitory activity. nih.gov Such studies on analogs of this compound could reveal how the sulfoxide moiety contributes to target binding and guide the design of new derivatives with improved potency and selectivity.

Future mechanistic studies should also investigate the potential for these compounds to modulate complex biological processes such as apoptosis (programmed cell death), which is a common mechanism of action for many anticancer drugs. nih.gov

Exploration of New Biological Targets and Pathways in Fundamental Research

The structural diversity of piperazine derivatives has led to their investigation against a wide range of biological targets. nih.gov While many piperazine-containing drugs target well-established pathways, there is significant potential for discovering novel biological activities for compounds like this compound and its analogs.

The presence of a sulfur-containing side chain suggests potential interactions with targets where sulfur atoms play a key role in binding or catalysis. For example, some sulfur-containing piperazine derivatives have been investigated for their antimicrobial and antifungal activities. researchgate.net The synthesis of phenacyl carbodithioates containing a piperazine moiety has led to the discovery of new 1,3-dithiolium compounds with potential biological applications. researchgate.net

Furthermore, piperazine derivatives have shown promise as inhibitors of enzymes involved in various diseases. For instance, piperazine-based compounds have been identified as inhibitors of poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a target for cancer therapy. tandfonline.com The piperazine scaffold is also present in inhibitors of Bcr-Abl tyrosine kinase, another important target in cancer treatment. wikipedia.org The unique structural features of this compound, particularly the sulfoxide group, may confer selectivity for specific isoforms of these or other enzymes.

Recent research has also explored the potential of piperazine derivatives to modulate multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. acs.org Specific piperazine scaffolds have been shown to inhibit the function of P-glycoprotein (P-gp), a key transporter involved in drug efflux. acs.org Investigating the ability of this compound and its analogs to modulate MDR could open up new avenues for their use in combination with existing anticancer drugs.

The table below summarizes some of the potential biological targets for piperazine derivatives, which could be explored for this compound and its analogs.

Biological Target CategorySpecific ExamplesPotential Therapeutic Area
Enzymes Urease nih.gov, PARP1 tandfonline.com, Bcr-Abl Tyrosine Kinase wikipedia.org, Carbonic Anhydrase nih.govInfectious Diseases, Cancer, Glaucoma
Receptors Histamine (B1213489) H3 Receptor acs.org, Sigma-1 Receptor acs.orgPain, Neurological Disorders
Transporters P-glycoprotein (P-gp) acs.orgCancer (Multidrug Resistance)
Pathogens Bacteria, Fungi nih.govresearchgate.netInfectious Diseases

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for accelerating the design and optimization of new drug candidates. nih.gov These computational approaches can be leveraged to explore the vast chemical space of piperazine derivatives and predict their biological activities.

Machine learning models, such as random forest, support vector machines, and deep neural networks, can be trained on large datasets of compounds with known biological activities to build predictive models. nih.govnih.gov These models can then be used to virtually screen large compound libraries and prioritize candidates for experimental testing. github.com For example, ML models have been successfully used to predict the bioactivity of aromatase inhibitors. nih.gov A similar approach could be applied to predict the activity of this compound analogs against various biological targets.

The use of molecular descriptors, which quantify various physicochemical and structural features of a molecule, is crucial for building accurate predictive models. github.com For piperazine derivatives, descriptors related to the conformation of the piperazine ring, the nature of the substituents, and the electronic properties of the molecule would be particularly important.

The table below outlines how AI and ML can be applied in the research and development of piperazine analogs.

AI/ML ApplicationDescriptionPotential Impact
Generative Models Design of novel piperazine scaffolds and virtual libraries. creative-diagnostics.comAccelerates the discovery of new lead compounds.
Predictive Modeling Prediction of biological activity (e.g., pIC50) against specific targets. nih.govgithub.comEnables efficient virtual screening and prioritization of candidates.
QSAR Modeling Quantitative Structure-Activity Relationship studies to guide hit-to-lead optimization. nih.govFacilitates the rational design of more potent and selective compounds.
ADMET Prediction Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. nih.govHelps to identify compounds with favorable drug-like properties early in the discovery process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[2-(Methylsulfinyl)ethyl]piperazine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation of precursor piperazine derivatives. For example:

  • Step 1 : React piperazine with 2-chloroethyl methyl sulfide under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) to form 1-[2-(methylthio)ethyl]piperazine .
  • Step 2 : Oxidize the thioether group using H₂O₂ or m-CPBA to yield the sulfinyl derivative .
    • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 piperazine:alkylating agent) to improve yields (typically 60–75%) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm) and sulfinyl group (δ 2.7–3.1 ppm) .
  • IR : Confirm sulfinyl (S=O) stretch at 1020–1040 cm⁻¹ .
    • Computational : Density Functional Theory (DFT) predicts electronic properties and confirms stereochemistry of the sulfinyl group .

Q. How does the methylsulfinyl substituent influence the compound’s solubility and stability?

  • Solubility : The polar sulfinyl group enhances water solubility compared to non-oxidized thioether analogs. LogP values decrease by ~0.5–1.0 units .
  • Stability : Sulfinyl derivatives are prone to hydrolysis under acidic conditions. Store at 4°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced dopamine transporter (DAT) affinity?

  • Key Modifications :

  • Substituent Position : Fluorine or methoxy groups on aromatic rings (e.g., 4-fluorophenyl) improve DAT binding by 2–3-fold .
  • Alkyl Chain Length : Extending the ethyl linker to propyl reduces steric hindrance, enhancing DAT/SERT selectivity .
    • Data Table : Comparison of Analog Affinities
SubstituentDAT IC₅₀ (nM)SERT IC₅₀ (nM)
4-Fluorophenyl12.3 ± 1.2245 ± 18
3,4-Dimethoxyphenyl45.7 ± 3.889 ± 7
Unsubstituted phenyl210 ± 15320 ± 22
Source: Adapted from

Q. What computational strategies resolve contradictions in molecular docking results for sulfinyl-piperazine derivatives?

  • Approach :

  • Multi-Conformational Docking : Use Schrödinger’s Glide to account for sulfinyl group flexibility .
  • MD Simulations : Run 100 ns trajectories in GROMACS to validate binding poses with DAT homology models .
    • Validation : Cross-check docking scores (GlideScore < -8.0) with experimental IC₅₀ values to identify false positives .

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

  • Factors to Investigate :

  • Purity : Use HPLC (≥95% purity) to eliminate confounding effects of byproducts .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ion concentrations (Na⁺/K⁺), which alter transporter kinetics .
    • Case Study : A 2023 study found that 10 mM Mg²⁺ increased DAT binding by 30%, explaining prior inconsistencies .

Methodological Recommendations

  • Synthetic Protocols : Prioritize anhydrous conditions and inert gas purging to prevent sulfoxide overoxidation to sulfones .
  • Analytical Workflow : Combine HRMS for exact mass confirmation (error < 2 ppm) with NOESY NMR to assign stereochemistry .
  • Biological Assays : Use radiolabeled [³H]GBR-12935 for competitive binding assays to ensure reproducibility across labs .

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